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Compound of Interest

1-(3-bromophenyl)-1H-pyrazole-4-
Compound Name:

carboxylic acid
CAS No.: 1156994-32-9

Cat. No.: B1371104

Get Quote

Executive Summary & Structural Context[1][2][3][4]

1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a critical scaffold in medicinal
chemistry, often utilized as a bioisostere for benzoic acid derivatives or as a core
pharmacophore in kinase inhibitors. Its structural integrity relies on the specific regiochemistry
of the pyrazole ring (N1-arylation) and the meta-substitution of the bromine atom on the phenyl

ring.

This guide provides a comprehensive framework for the spectroscopic identification of this
compound. Unlike generic databases, this protocol focuses on the diagnostic signals required
to distinguish this specific isomer from its 4-bromophenyl or 3/5-carboxylic acid regioisomers.

Structural Identifiers

e IUPAC Name: 1-(3-Bromophenyl)-1H-pyrazole-4-carboxylic acid

e Molecular Formula:
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[1]
e Molecular Weight: 267.08 g/mol (based on
) / 269.08 g/mol (based on

)

o Key Functional Groups: Carboxylic acid (C4), Aryl bromide (meta), Pyrazole core.

Synthesis & Fragmentation Logic

Understanding the synthetic origin is essential for interpreting impurity profiles in spectroscopic
data. The most robust route involves the condensation of 3-bromophenylhydrazine with a
Vilsmeier-type intermediate or a formyl-ester equivalent.

Synthesis Workflow Diagram

3-Bromophenylhydrazine Condensation
(Starting Material) w Acidification
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(or equivalent)

Click to download full resolution via product page

Figure 1: Standard synthetic pathway.[2] Note that incomplete hydrolysis often leaves ethyl
ester signals (1.3 ppm, 4.3 ppm) in the proton NMR.

Nuclear Magnetic Resonance (NMR)
Spectroscopy|[7]

The NMR data presented below represents the anticipated high-confidence spectral signature
derived from structural analogues (e.g., 1-phenyl-1H-pyrazole-4-carboxylic acid and its 4-
bromo isomer).

Solvent System: DMSO-
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is the required solvent.

IS unsuitable due to the poor solubility of the carboxylic acid moiety and potential aggregation
effects.

NMR (400 MHz, DMSO- )

The diagnostic feature is the "meta” substitution pattern on the phenyl ring and the two distinct

singlets of the pyrazole ring.
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Pseudo-triplet (

Hz).

NMR (100 MHz, DMSO- )

Chemical Shift (
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NMR Correlation Logic Diagram
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Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides the primary confirmation of the halogen substitution via the
isotopic abundance pattern.

 |onization Mode: Electrospray lonization (ESI), Negative Mode (

) is preferred for carboxylic acids, though Positive Mode (
) is also viable.

» Monoisotopic Mass: 265.97 (for

Isotopic Fingerprint (ESI+)

The presence of one Bromine atom dictates a 1:1 ratio between the M and M+2 peaks.
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) Relative . . o
lon m/z (Theoretical) Diagnostic Criteria
Abundance
( :
267.1 100% Base peak (if pure).
)
Must be approx equal
( 269.1 ~98% _ pproxed
height to 267.1.
)
Common adduct in
289.1/291.1 Variable glass/sodium-rich

environments.

Quality Control Check: If the ratio of 267:269 deviates significantly from 1:1, suspect
contamination with de-brominated species (1-phenyl-1H-pyrazole-4-carboxylic acid, m/z 189)
or bis-bromo impurities.

Infrared Spectroscopy (FT-IR)[8][9]

IR is useful for confirming the oxidation state of the carbonyl and the presence of the aryl
halide.

o Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

o Key Absorption Bands:
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Wavenumber (
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)
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~1710).

Skeletal vibrations of the
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pyrazole and phenyl rings.

Often obscured, but distinct

bands in the fingerprint region
1000 - 1100 C-Br Stretch (600-800

) indicate aryl halides.

Experimental Protocols

To ensure reproducibility and valid data generation, follow these established protocols.

NMR Sample Preparation

Mass: Weigh 5-10 mg of the solid acid.
Solvent: Add 0.6 mL of DMSO-

(99.9% D).

o Note: Do not use

; the compound will likely crash out or give broad lines due to hydrogen bonding
aggregation.

Mixing: Sonicate for 2 minutes to ensure complete dissolution.

Acquisition: Run at 298 K. Set relaxation delay (
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) to
seconds to allow full relaxation of the quaternary carbons if performing quantitative

analysis.

LC-MS Method (Standard Purity Check)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

)

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and MS (ESI +/-).

o Expectation: The compound should elute later than unsubstituted pyrazoles due to the
lipophilic bromine atom.

References

e Synthesis and General Pyrazole Characterization: El-Saghier, A. M. M. (2024).[2][3]
Synthesis and Biological Activity of New Pyrazole Derivatives. Journal of Chemical
Research. (Validating general Vilsmeier-Haack and condensation routes for pyrazole-4-
acids).

e Spectroscopic Data of Analogues: National Institute of Standards and Technology (NIST).
Mass Spectrum of 1-(4-bromophenyl)-1H-pyrazole derivatives.

e Crystallographic Confirmation (Regiochemistry): Fun, H. K., et al. (2011). 3-(4-
Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E.
(Provides structural proof of the N1-phenyl / C4-carbon substitution patterns in similar
systems).
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* |sotope Patterns: PubChem Compound Summary for 3-(4-Bromophenyl)-1H-pyrazole. (Used
for validating Br-isotope abundance logic).

(Note: While specific spectral files for the exact 3-bromo isomer are proprietary to commercial
databases, the data above is constructed from high-fidelity structure-activity relationship [SAR]
principles and validated analogues.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1371104?utm_src=pdf-custom-synthesis#bc-rfq
https://www.myskinrecipes.com/shop/en/pyrazole-carboxylic-acid-derivatives/154324-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid.html
https://patents.google.com/patent/CN104844567A/en
https://patents.google.com/patent/CN104844567A/en
https://www.mdpi.com/1422-8599/2024/1/M1757
https://www.benchchem.com/product/b1371104/docs#technical-characterization-guide-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b1371104/docs#technical-characterization-guide-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b1371104/docs#technical-characterization-guide-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b1371104/docs#technical-characterization-guide-1-3-bromophenyl-1h-pyrazole-4-carboxylic-acid
https://www.benchchem.com/product/b1371104?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1371104?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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